molecular formula C8H17NO2 B3001254 (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine CAS No. 2248214-73-3

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine

Cat. No.: B3001254
CAS No.: 2248214-73-3
M. Wt: 159.229
InChI Key: ZJSOJRNVZIWSIK-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is a chiral compound with a unique structure that includes a dioxane ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine typically involves the formation of the dioxane ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a suitable diol with a ketone or aldehyde to form the dioxane ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(6,6-Dimethyl-1,4-dioxan-2-yl)propanamine: A structurally similar compound with an additional carbon in the alkyl chain.

    1-(6,6-Dimethyl-1,4-dioxan-2-yl)butanamine: Another analog with a longer alkyl chain.

Uniqueness

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of the dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSOJRNVZIWSIK-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.